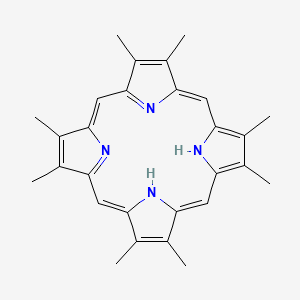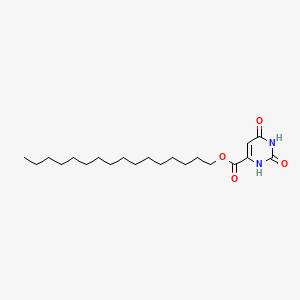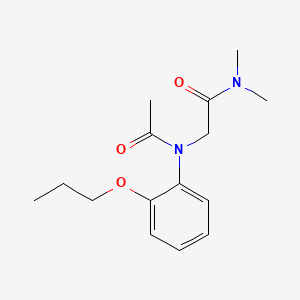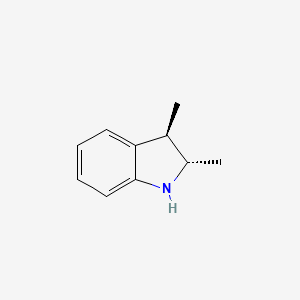
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is a stereoisomer of a dihydroindole derivative This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at the 2nd and 3rd positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of indole derivatives using chiral catalysts. This method allows for the selective reduction of the indole ring while maintaining the desired stereochemistry at the 2nd and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired product with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2,3-dimethylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2S,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2R,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and three-dimensional structure make it valuable for applications requiring high selectivity and specificity.
Properties
CAS No. |
7356-42-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
InChI Key |
NNPSOAOENINXMR-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC2=CC=CC=C12)C |
Canonical SMILES |
CC1C(NC2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
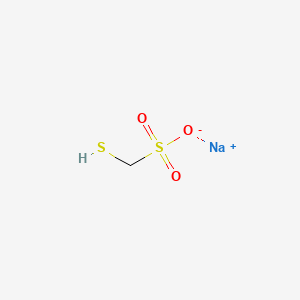
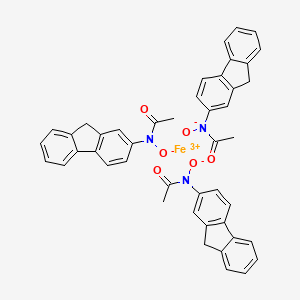
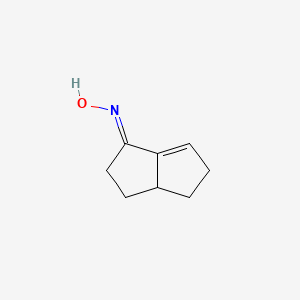
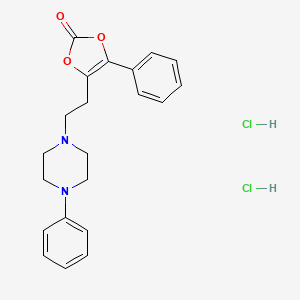
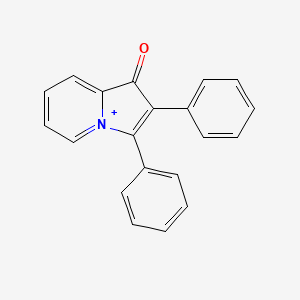
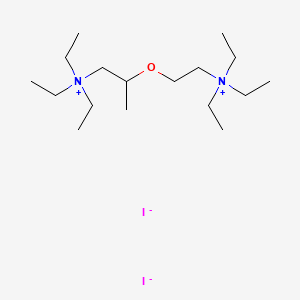
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
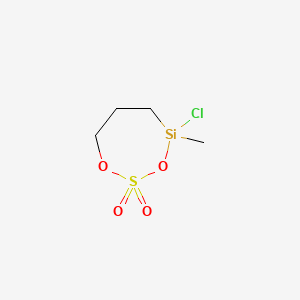
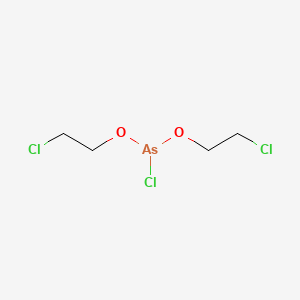
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
